molecular formula C17H24O4 B1147049 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester CAS No. 297182-83-3

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester

Cat. No.: B1147049
CAS No.: 297182-83-3
M. Wt: 292.4 g/mol
InChI Key: RJFYLVAMNLWRKY-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Environmental Analysis and Toxicology

    • Phthalate esters, including 1,2-benzenedicarboxylic acid esters, are widely recognized as environmental pollutants due to their extensive use as plasticizers in polymers. The ubiquity of these compounds in the environment, their potential as endocrine disruptors, and their carcinogenic effects have led to the development of various analytical techniques, such as gas chromatography and high-performance liquid chromatography, to monitor and analyze their presence in environmental samples. These methods often require sample pretreatment due to the complexity of environmental matrices and the low concentration levels of phthalates in these samples (Farajzadeh, Sorouraddin, & Mogaddam, 2015).
  • Thermodynamic Studies

    • The combustion energies of various benzenedicarboxylic acid esters, including those similar to 1,2-benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, have been determined using bomb calorimetry. These studies contribute to the understanding of the thermodynamic properties of these compounds, including their enthalpies of formation, and provide insight into their stability and reactivity under different conditions (Colomina, Laynez, Pérez-Ossorio, & Turrión, 1972).
  • Supramolecular Chemistry

    • Research has explored the effect of substituent groups on the construction of supramolecular frameworks using benzenedicarboxylic acid derivatives. Understanding these effects can advance the design of novel materials with tailored properties for various applications, including catalysis, separation, and sensing (Liu et al., 2010).
  • Gas-Phase Reactions in Mass Spectrometry

    • The reactions of oxygen anions with alkyl and aryl esters of benzenedicarboxylic acids have been studied under negative-ion chemical ionization conditions. These studies are crucial for understanding the ionization processes of these compounds and improving the analytical methodologies for their detection and quantification in various matrices (Stemmler, Diener, & Swift, 1994).
  • Food Safety and Contamination Monitoring

    • Phthalate esters, including compounds structurally related to this compound, have been identified in various food products due to their use in plasticizers and their migration from packaging materials. Understanding the sources, occurrence, and analytical methods for phthalates in foods is crucial for assessing human exposure and potential health risks (Cao, 2010).
  • Material Science and Conductivity Enhancement

    • Research has been conducted on the use of various 1,2-benzenedicarboxylic acid esters as plasticizing dopants to enhance the mechanical properties and conductivity of materials like polyaniline. Such studies contribute to the development of materials with improved performance characteristics for various industrial applications (Dufour et al., 2001).

Properties

IUPAC Name

2-(3,5,5-trimethylhexoxycarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-12(11-17(2,3)4)9-10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,12H,9-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYLVAMNLWRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027637
Record name Mono(3,5,5-trimethylhexyl) Phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297182-83-3
Record name Mono(3,5,5-trimethylhexyl) Phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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